

# Unraveling the Role of XE169 (KDM5C): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: XE169 protein

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An In-depth Technical Guide on the Discovery, Characterization, and Therapeutic Potential of the Histone Demethylase KDM5C (formerly XE169)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Initially identified as a novel X-linked gene, XE169, that escapes X-inactivation, this protein is now extensively characterized as Lysine-specific Demethylase 5C (KDM5C). KDM5C is a critical epigenetic regulator involved in transcriptional repression through its histone demethylase activity, specifically targeting di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). Mutations and dysregulation of KDM5C have been implicated in X-linked intellectual disability and various cancers, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of KDM5C, including quantitative data, detailed experimental protocols, and elucidated signaling pathways.

## Discovery and Initial Characterization of XE169

The journey of understanding KDM5C began with the isolation and characterization of a novel human X-linked gene, designated XE169. Overlapping cDNA clones revealed a composite sequence of approximately 5.9 kb.<sup>[1]</sup> Due to alternative splicing, two distinct protein isoforms of 1557 and 1560 amino acids are produced.<sup>[1]</sup> The gene for XE169 is located on the proximal short arm of the X chromosome, specifically at position Xp21.1, and notably, it escapes X-

inactivation.[1] Homologous sequences have been identified on the human Y chromosome and in the genomes of other eutherian mammals, suggesting a conserved evolutionary function.[1]

## Protein Structure and Functional Domains

KDM5C is a multi-domain protein, with each domain contributing to its overall function in chromatin remodeling and transcriptional regulation. The key domains include a JmjN domain, an ARID (AT-rich interaction) domain, a PHD (Plant Homeodomain) finger, a JmjC (Jumonji C) domain, and a C5HC2 zinc finger.

A schematic representation of the functional domains of the KDM5C protein.

The JmjC domain is the catalytic core responsible for the demethylase activity, while the ARID domain is involved in DNA binding. The PHD fingers are thought to be "reader" domains that recognize specific histone modifications.

## Quantitative Data

### Enzymatic Activity

KDM5C's enzymatic activity is crucial for its biological function. The following table summarizes key kinetic parameters.

Substrate	KM (μM)	kcat (min <sup>-1</sup> )	Reference
2-oxoglutarate	6	1.92	--INVALID-LINK--
Histone H3K4me3	3.3	2.71	--INVALID-LINK--

## Impact of Mutations on KDM5C Function

Mutations in KDM5C have been shown to affect its stability and enzymatic activity, leading to disease.

Mutation	Effect on Protein Stability	Effect on Demethylase Activity	Reference
p.D402Y	Reduced half-life (~4 hours)	Moderately reduced	<a href="#">[1]</a>
p.P480L	Reduced half-life	Reduced	<a href="#">[1]</a>
p.M1_E165del	Unstable	No detectable activity	<a href="#">[1]</a>

## Tissue Expression Profile

KDM5C is ubiquitously expressed across various human tissues, with notable levels in the brain. The following table provides a summary of its expression based on data from The Human Protein Atlas.

Tissue	RNA Expression (TPM)	Protein Expression Level
Brain	High	High
Testis	High	Medium
Kidney	Medium	Medium
Lung	Medium	Low
Liver	Low	Low
Heart	Low	Low

(Data summarized from The Human Protein Atlas)

## Experimental Protocols

### Histone Demethylase Assay

This protocol outlines a common method to measure the in vitro demethylase activity of KDM5C using purified components.

Workflow:

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## References

- 1. mdpi.com [mdpi.com]
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